1-[2-Chloro-4-(methylsulfonyl)phenyl]-3-methylpiperazine
Description
Properties
IUPAC Name |
1-(2-chloro-4-methylsulfonylphenyl)-3-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c1-9-8-15(6-5-14-9)12-4-3-10(7-11(12)13)18(2,16)17/h3-4,7,9,14H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKSWEZGUJBUAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C(C=C2)S(=O)(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801202829 | |
| Record name | 1-[2-Chloro-4-(methylsulfonyl)phenyl]-3-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801202829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942474-68-2 | |
| Record name | 1-[2-Chloro-4-(methylsulfonyl)phenyl]-3-methylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942474-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-Chloro-4-(methylsulfonyl)phenyl]-3-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801202829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure, bind with high affinity to multiple receptors. These targets play crucial roles in various biological processes, including inflammation and pain perception.
Mode of Action
Based on the behavior of similar compounds, it can be inferred that it interacts with its targets, leading to changes in cellular processes. The compound may inhibit or activate these targets, altering their normal function.
Biochemical Pathways
Indole derivatives are known to influence a variety of pathways, leading to diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Pharmacokinetics
In silico prediction of physicochemical properties, adme, and drug-likeness profiles have been studied for similar compounds.
Biochemical Analysis
Biochemical Properties
1-[2-Chloro-4-(methylsulfonyl)phenyl]-3-methylpiperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can form complexes with proteins, affecting their structure and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. Furthermore, this compound can alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell survival and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, this compound can activate transcription factors, leading to changes in gene expression. These molecular interactions are crucial for understanding the compound’s overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade when exposed to light or high temperatures. Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression, indicating potential cumulative effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties. At high doses, it can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects occur.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. These interactions are essential for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be targeted to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can affect mitochondrial function and energy production. Understanding its subcellular localization is crucial for elucidating its precise biological effects.
Biological Activity
1-[2-Chloro-4-(methylsulfonyl)phenyl]-3-methylpiperazine is a chemical compound belonging to the class of piperazine derivatives, characterized by a chlorinated phenyl ring and a methylsulfonyl group. Its molecular formula is , with a molecular weight of 274.77 g/mol. This compound has garnered attention in various fields, particularly medicinal chemistry, due to its potential biological activities.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:
- Cyclooxygenase Inhibition : The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity by interacting with bacterial cell membranes, although further research is needed to confirm these findings.
Cellular Effects
Research indicates that this compound affects various cellular processes:
- Cell Proliferation : It has been observed to inhibit the proliferation of certain cancer cell lines, inducing apoptosis through modulation of the cell cycle.
- Gene Expression Modulation : The compound influences gene expression related to inflammatory responses and cell survival, indicating its potential as a therapeutic agent in oncology and inflammatory diseases.
Case Studies
Several studies have explored the biological activities of this compound:
- In Vitro Studies : An investigation into its effects on human cancer cell lines demonstrated significant cytotoxicity at varying concentrations, suggesting potential for development as an anticancer agent.
- Animal Models : In rodent models, administration of the compound resulted in reduced inflammation markers and improved recovery from induced inflammatory conditions, supporting its anti-inflammatory properties .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | CAS Number | Key Differences |
|---|---|---|
| 1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]piperazine | 942474-75-1 | Variation in chlorination position |
| 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine | 849035-72-9 | Different substitution pattern on phenol |
| 1-[2-Methyl-4-methylsulfonyl]phenyl-3-methylpiperazine | 26369979 | Different methyl positioning |
This table illustrates how structural variations can influence biological activity, highlighting the importance of specific functional groups in modulating effects on cellular processes.
Comparison with Similar Compounds
Structural and Electronic Properties
The compound’s unique combination of substituents distinguishes it from other piperazine derivatives. Below is a comparative analysis with key analogues:
Table 1: Structural Comparison of Piperazine Derivatives
Research Findings
- Molecular Imprinting : Studies on benzylpiperazines () show that electron-withdrawing substituents like SO₂CH₃ improve template selectivity in molecularly imprinted polymers, suggesting applications in sensor development .
- Synthetic Yields : Derivatives with bulky substituents (e.g., tetramethylphenyl in ) often exhibit lower yields due to steric challenges, whereas the target compound’s moderate steric bulk may balance reactivity and yield .
- Biological Activity: While MT-45 (), a structurally distinct piperazine, demonstrates analgesic properties, the target compound’s activity remains uncharacterized.
Preparation Methods
Step 1: Synthesis of 2-Chloro-4-hydroxyphenyl derivative
- Starting Material: 2-Chlorophenol or 2-chlorobenzoic acid derivatives.
- Reaction Conditions:
- Electrophilic chlorination using N-chlorosuccinimide (NCS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) to selectively chlorinate the aromatic ring at the 2-position.
- Alternatively, direct chlorination of phenol derivatives under controlled conditions.
Step 2: Methylsulfonylation
- Reagents:
- Methylsulfonyl chloride (MsCl) as the sulfonylating agent.
- Base such as pyridine or triethylamine to scavenge HCl produced during sulfonylation.
- Reaction Conditions:
- The phenolic intermediate reacts with MsCl in an inert solvent (e.g., dichloromethane) at 0-25°C.
- The process yields 2-chloro-4-(methylsulfonyl)phenol or its derivative.
Step 3: Conversion to the corresponding amine
- Method:
- Nucleophilic substitution of the hydroxyl group with ammonia or an amine to generate the amino derivative.
- Alternatively, reduction of nitro derivatives if starting from nitro precursors.
Step 4: Coupling with 3-methylpiperazine
- Reaction:
- Nucleophilic aromatic substitution (SNAr) where the amino group reacts with the aryl chloride.
- Conditions: Elevated temperature (80-120°C) in polar aprotic solvents (e.g., dimethylformamide, DMF).
- Catalysts: No metal catalysts are typically required, but phase transfer catalysts can enhance yields.
Research Data & Yields:
Transition Metal-Catalyzed Cross-Coupling Method
Overview:
This approach employs palladium-catalyzed Buchwald-Hartwig amination for arylation, providing high selectivity and functional group tolerance.
Step 1: Preparation of 2-Chloro-4-(methylsulfonyl)phenyl halide
- As in the previous method, starting from chlorinated phenols or acids, followed by sulfonylation.
Step 2: Palladium-Catalyzed Coupling
- Catalysts:
- Palladium acetate (Pd(OAc)₂) with phosphine ligands such as BINAP or Xantphos.
- Reagents:
- Amine source: 3-methylpiperazine.
- Base: Cesium carbonate or potassium tert-butoxide.
- Conditions:
- Solvent: Toluene or dioxane.
- Temperature: 80-110°C.
- Duration: 12-24 hours.
Advantages:
- High regioselectivity
- Mild reaction conditions
- Good yields (up to 85%)
Research Data & Yields:
| Step | Reagents | Conditions | Yield | References |
|---|---|---|---|---|
| Cross-coupling | Pd(OAc)₂, BINAP, base | 80-110°C, inert atmosphere | 80-85% | , |
Sulfonylation and Final Coupling
Alternative Strategy:
Direct sulfonylation of 2,4-dichlorobenzene followed by nucleophilic substitution with piperazine.
Step 1:
- React 2,4-dichlorobenzene with methylsulfonyl chloride in pyridine to selectively sulfonate the 4-position.
Step 2:
- Nucleophilic displacement of the remaining chlorine with 3-methylpiperazine under reflux conditions.
Reaction Conditions & Data:
| Step | Reagents | Conditions | Yield | References |
|---|---|---|---|---|
| Sulfonylation | MsCl, pyridine | 0-25°C | 75-85% | |
| Nucleophilic substitution | Piperazine | Reflux | 60-70% |
Notes and Observations
- Temperature Control: Reactions involving sulfonyl chlorides are exothermic; maintaining low temperatures during initial sulfonylation prevents side reactions.
- Purification: Crystallization, column chromatography, or recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) are employed to isolate pure intermediates and final products.
- Reaction Times: Typically range from 2 hours to 3 days depending on the step, with shorter durations possible under optimized conditions.
- Environmental and Safety Considerations: Use of inert atmospheres (nitrogen or argon) and proper handling of reactive reagents like MsCl and palladium catalysts.
Summary Table of Preparation Methods
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
